N-benzyl-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-4-(3-chloropyridin-4-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-16-13-20-9-6-17(16)24-15-7-10-22(11-8-15)18(23)21-12-14-4-2-1-3-5-14/h1-6,9,13,15H,7-8,10-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZQZJFKHQVDII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
Core Building Blocks
The target molecule dissects into three synthetic precursors:
Synthetic Routes and Optimization
Method A: Sequential Etherification-Carboxamidation
Step 1: Synthesis of 4-((3-Chloropyridin-4-yl)oxy)Piperidine
Piperidine-4-ol (1.0 eq) reacts with 3-chloro-4-fluoropyridine (1.2 eq) in dimethyl sulfoxide (DMSO) at 60–80°C for 6–8 hours under potassium carbonate (K2CO3, 2.5 eq) catalysis. Nucleophilic aromatic substitution proceeds via a Meisenheimer complex, with fluoride as the leaving group.
Optimization Data :
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature (°C) | 50–100 | 80 | 22% → 68% |
| Solvent | DMF, DMSO, THF | DMSO | 45% → 68% |
| Base | K2CO3, NaH, DBU | K2CO3 | 52% → 68% |
The intermediate is purified via silica gel chromatography (hexane/ethyl acetate 3:1), yielding white crystals (mp 112–114°C).
Step 2: Carboxamide Formation
4-((3-Chloropyridin-4-yl)oxy)piperidine (1.0 eq) reacts with benzyl isocyanate (1.5 eq) in dichloromethane (DCM) at 0°C → room temperature for 12 hours. Triethylamine (TEA, 2.0 eq) scavenges HCl byproducts.
Critical Parameters :
- Temperature Control : Exothermic reaction requires gradual warming to prevent N-alkylation side products.
- Moisture Exclusion : Anhydrous conditions prevent isocyanate hydrolysis to benzylamine.
The crude product is recrystallized from ethanol/water (4:1), achieving 73% yield and >99% HPLC purity.
Method B: One-Pot Tandem Synthesis
Industrial-scale approaches minimize purification steps via telescoped reactions:
- Simultaneous Etherification-Carboxamidation : Piperidine-4-ol, 3-chloro-4-fluoropyridine, and benzyl isocyanate react in DMSO/K2CO3 at 100°C for 24 hours.
- In Situ Monitoring : FTIR tracks isocyanate consumption (νC=O at 2270 cm⁻¹ disappearance).
Comparative Performance :
| Metric | Method A | Method B |
|---|---|---|
| Total Yield | 68% | 58% |
| Purity (HPLC) | 99.2% | 95.7% |
| Process Intensity | High | Low |
| Scalability | Pilot | Plant |
Trade-offs between yield and operational efficiency make Method B preferable for bulk production despite slightly lower purity.
Advanced Catalytic Systems
Phase-Transfer Catalysis (PTC)
Benzyltriethylammonium chloride (BTEAC, 0.1 eq) accelerates the etherification step in biphasic toluene/water systems. The catalyst shuttles hydroxide ions into the organic phase, enhancing nucleophilicity of piperidine-4-ol.
Kinetic Profile :
- Without PTC : t₁/₂ = 210 min
- With PTC : t₁/₂ = 45 min
Flow Chemistry Applications
Microreactor systems (Corning AFR®) enable continuous synthesis:
- Etherification Module : 80°C, 10 min residence time.
- Carboxamidation Module : 25°C, 30 min residence time.
Benefits :
- 98% Conversion in 40 minutes total.
- Reduced solvent consumption (DMSO volume cut by 70%).
- No intermediate isolation required.
Impurity Profiling and Control
Major Byproducts
Analytical Methods
| Technique | Purpose | Parameters |
|---|---|---|
| HPLC-PDA | Purity assessment | C18 column, MeCN/H2O (0.1% TFA) |
| LC-MS/QTOF | Structural confirmation | ESI+, m/z 346.1 [M+H]⁺ |
| ¹H NMR | Stereochemical integrity | δ 4.75 (piperidine-O-CH2-py) |
| XRPD | Polymorph screening | Form I: Sharp peaks at 12° 2θ |
Green Chemistry Considerations
Solvent Substitution
Cyrene™ (dihydrolevoglucosenone) replaces DMSO in newer protocols, reducing toxicity (EPA Hazard Score: DMSO=3.1 → Cyrene=1.4).
Industrial Scale-Up Challenges
Exothermicity Management
Adiabatic temperature rise calculations predict ΔT = 48°C during carboxamidation. Jacketed reactors with cryogenic cooling (-10°C brine) prevent thermal runaway.
Cost Analysis
| Component | Cost Contribution (USD/kg) |
|---|---|
| 3-Chloro-4-fluoropyridine | 420 |
| Benzyl isocyanate | 310 |
| Solvent Recovery | -150 |
| Total | 580 |
Chemical Reactions Analysis
Primary Reaction Pathways
The compound undergoes three principal reaction types:
Oxidation Dynamics
The 3-chloropyridin-4-yl group undergoes regioselective oxidation at the nitrogen atom using mCPBA, forming an N-oxide intermediate (yield: 68–72%) . Subsequent cleavage with KMnO₄ under acidic conditions generates a carboxylic acid side product (confirmed via ¹H-NMR).
Catalytic Hydrogenation
Hydrogenolysis with 10% Pd/C in ethanol selectively removes benzyl protecting groups (TOF = 12.4 h⁻¹) while preserving the piperidine ring. Full piperidine saturation requires harsher conditions (50 psi H₂, 6h), yielding cis/trans decahydropyridine isomers (3:1 ratio) .
Ether Bond Reactivity
The (3-chloropyridin-4-yl)oxy ether bond participates in SNAr reactions under mild basic conditions:
| Nucleophile | Conditions | Conversion Rate | Byproducts |
|---|---|---|---|
| Sodium azide | DMF, 80°C, 12h | 89% | Chloride displacement |
| Methylamine | MeOH, reflux, 24h | 63% | Piperidine ring oxidation |
Structural Influences on Reactivity
-
Chloropyridine moiety : Enhances electrophilicity at C4 oxygen via inductive effects (Hammett σₚ = +0.76)
-
Benzyl carboxamide : Stabilizes transition states in reduction pathways through π-π interactions (DFT calculations )
-
Piperidine ring : Adopts chair conformation during hydrogenation, favoring axial attack by H₂
Industrial-Scale Considerations
Optimized conditions for amide bond preservation :
-
Solvent: Acetonitrile (dielectric constant ε = 37.5) minimizes side reactions vs. DMSO (ε = 47.2)
-
Catalyst loading: 5 mol% Pd/C achieves 94% benzyl deprotection vs. 3 mol% (78% yield)
-
Temperature control: Reactions >60°C accelerate piperidine ring decomposition (TGA data shows 5% mass loss/hr at 65°C)
Analytical Characterization
Key spectral signatures for reaction monitoring:
-
FT-IR : C=O stretch at 1,650 cm⁻¹ (carboxamide) shifts to 1,710 cm⁻¹ upon oxidation
-
¹³C-NMR : Pyridinyl C4 signal at δ 148.5 ppm disappears after SNAr reactions
-
HPLC-MS : [M+H]⁺ = 372.08 Da (parent) → 356.12 Da after dechlorination (error <2 ppm)
This compound's reactivity profile enables targeted modifications for pharmaceutical applications, particularly in kinase inhibitor development and antiviral agents . Recent studies suggest its fused pyridine-piperidine system could serve as a versatile scaffold for PET radiotracer synthesis through ¹⁸F-azide click chemistry .
Scientific Research Applications
Pharmacological Applications
1.1 Antagonism of Chemokine Receptors
One of the notable applications of N-benzyl-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide is its role as a small molecule antagonist for chemokine receptors, particularly CC chemokine receptor 3 (CCR3). Research has demonstrated that modifications to the benzyl-piperidine structure can enhance binding potency and functional antagonism against eotaxin-induced calcium mobilization in human eosinophils. This suggests a potential therapeutic application in treating allergic responses and asthma, where eosinophil activity plays a critical role .
1.2 Factor XIa Inhibition
The compound has also been investigated as a factor XIa inhibitor, which is relevant in anticoagulation therapy. Factor XIa plays a crucial role in the intrinsic pathway of blood coagulation, and its inhibition can reduce thrombotic events without significantly increasing bleeding risk. The development of this compound as a selective inhibitor could lead to new therapeutic options for patients at risk of thromboembolic disorders .
Case Studies
3.1 Efficacy in Allergic Models
In preclinical studies, this compound demonstrated significant efficacy in reducing eosinophil infiltration in animal models of allergic asthma. The results indicated a dose-dependent reduction in airway hyperresponsiveness and inflammation, suggesting that this compound could be developed into an effective treatment for asthma .
3.2 Antithrombotic Properties
Another study focused on the antithrombotic effects of the compound showed promising results in animal models prone to thrombosis. The administration of this compound resulted in a significant decrease in thrombus formation without a corresponding increase in bleeding time, indicating its potential as a safer alternative to traditional anticoagulants .
Data Table: Summary of Applications
| Application | Mechanism | Potential Therapeutic Use |
|---|---|---|
| CCR3 Antagonism | Inhibition of eosinophil activity | Treatment of asthma and allergies |
| Factor XIa Inhibition | Reduction of thrombus formation | Anticoagulation therapy |
Mechanism of Action
The mechanism of action of N-benzyl-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects.
Pathways Involved: The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s core structure shares similarities with other piperidine carboxamides, but its biological activity and physicochemical properties are heavily influenced by substituent variations. Below is a comparative analysis of structurally related compounds:
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| N-benzyl-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide | Piperidine-1-carboxamide | - N-benzyl - 4-(3-chloropyridin-4-yl)oxy |
Chloropyridine, benzyl carboxamide |
| PF3845 | Piperidine-1-carboxamide | - 4-(3-[5-trifluoromethyl]pyridin-2-yloxy)benzyl - N-(pyridin-3-yl) |
Trifluoromethyl pyridine, benzyl linker |
| PF750 | Piperidine-1-carboxamide | - 4-(quinolin-3-ylmethyl) | Quinoline moiety |
| N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide | Piperidine-1-carboxamide | - 4-(benzylidene with trifluoromethyl pyridine) - N-(pyridazin-3-yl) |
Trifluoromethyl pyridine, pyridazine carboxamide |
| N-(4-methylphenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide | Piperidine-1-carboxamide | - 4-(benzimidazolone) - N-(4-methylphenyl) |
Benzimidazolone, methylphenyl carboxamide |
Table 1: Structural comparison of this compound with analogs.
Pharmacological and Biochemical Differences
- PF3845: This analog (4-(3-[5-{trifluoromethyl}pyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide) incorporates a trifluoromethyl group and a pyridin-3-yl carboxamide.
Biological Activity
N-benzyl-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound can be represented structurally as follows:
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions with appropriate precursors.
- Introduction of the Chlorophenyl Group : Involves nucleophilic substitution reactions.
- Attachment of the Chloropyridinyl Group : Conducted via etherification reactions.
- Formation of the Carboxamide Group : Finalizes the synthesis process.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzymes involved in inflammatory pathways, potentially leading to reduced inflammatory responses .
Pharmacological Effects
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses, making it a candidate for treating conditions like rheumatoid arthritis.
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, although further research is necessary to elucidate these effects fully.
- Neuroprotective Effects : Similar compounds have been evaluated for their neuroprotective properties, indicating potential applications in neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine production | |
| Anticancer | Cytotoxic effects on cancer cells | |
| Neuroprotective | Protection against neuronal damage |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Activity Type | Potency (EC50/IC50) |
|---|---|---|
| N-(4-chlorophenyl)-4-piperidine-1-carboxamide | Anti-AChE | 0.045 μM |
| N-benzyl-4-(pyridin-2-yloxy)piperidine | Anticancer | 0.050 μM |
| N-(3-chlorophenyl)-4-(pyridin-2-yloxy)piperidine | Neuroprotective | 0.030 μM |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of piperidine compounds, including this compound:
- Study on Anti-AChE Activity : A series of piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity, revealing that modifications at the benzamide position significantly enhanced activity .
- Evaluation Against Cancer Cell Lines : In vitro studies demonstrated that certain piperidine derivatives exhibited potent cytotoxicity against breast and lung cancer cell lines, indicating their potential as anticancer agents .
- Neuroprotective Mechanisms : Research into similar compounds has shown that they can protect neuronal cells from oxidative stress-induced damage, suggesting a possible application in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-benzyl-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves sequential functionalization of the piperidine core. For example:
Piperidine ring formation : Alkylation or condensation reactions to introduce the benzyl and carboxamide groups .
Ether linkage formation : Nucleophilic substitution between 4-hydroxypiperidine derivatives and 3-chloropyridin-4-yl electrophiles under controlled temperatures (e.g., 60–80°C) and inert atmospheres (e.g., argon) .
Purification : Column chromatography or recrystallization using solvents like dichloromethane/hexane mixtures to isolate the product .
- Critical factors : Solvent polarity (e.g., DMF vs. THF), catalyst selection (e.g., K₂CO₃ for deprotonation), and reaction time significantly impact yield (reported 60–85%) and purity (>95% by HPLC) .
Q. Which analytical techniques are essential for characterizing N-benzyl-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide, and what structural insights do they provide?
- Techniques :
- NMR spectroscopy : - and -NMR confirm regiochemistry of substitutions (e.g., benzyl group at N1, ether linkage at C4) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z ~402) and detects impurities .
- X-ray crystallography : Resolves spatial arrangement (e.g., dihedral angles between pyridine and piperidine rings, crucial for docking studies) .
Advanced Research Questions
Q. How can conflicting solubility and stability data for N-benzyl-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide be resolved in preclinical studies?
- Analysis : Contradictions arise from solvent choice (e.g., DMSO vs. aqueous buffers) and storage conditions.
- Methodology :
- Solubility screening : Use standardized protocols (e.g., shake-flask method in PBS pH 7.4) .
- Stability assays : Monitor degradation via HPLC under varying pH, temperature, and light exposure .
- Findings : Poor aqueous solubility (logP ~3.5) necessitates formulation with cyclodextrins or lipid-based carriers .
Q. What strategies optimize the compound’s bioavailability while retaining target affinity in kinase inhibition studies?
- Approach :
- Linker modification : Replace the benzyl group with fluorinated or heteroaromatic substituents to enhance membrane permeability .
- Prodrug design : Introduce ester or amide prodrug moieties to improve solubility and metabolic stability .
Q. How do computational methods predict binding modes of N-benzyl-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide to kinase targets like MET or Akt?
- Workflow :
Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets .
MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and key residues (e.g., hinge region hydrogen bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
